molecular formula C6H7N B1601212 Cyclobutylideneacetonitrile CAS No. 27784-69-6

Cyclobutylideneacetonitrile

Cat. No.: B1601212
CAS No.: 27784-69-6
M. Wt: 93.13 g/mol
InChI Key: BRZXIZFUVMXDAQ-UHFFFAOYSA-N
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Description

Cyclobutylideneacetonitrile is an organic compound with the molecular formula C₆H₇N. It is a colorless to pale yellow liquid with a peculiar odor . This compound is of interest due to its unique structure, which includes a cyclobutylidene group attached to an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylideneacetonitrile can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0°C to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylideneacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclobutanone derivatives.

    Reduction: Reduction reactions can yield cyclobutylmethylamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclobutylideneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutylideneacetonitrile involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom in the acetonitrile group participates in the reaction. The pathways involved often include the formation of intermediates that can further react to form the final products .

Comparison with Similar Compounds

    Cyclobutanone: Shares the cyclobutylidene group but lacks the acetonitrile moiety.

    Acetonitrile: Contains the nitrile group but lacks the cyclobutylidene structure.

    Cyclobutylmethylamine: A reduction product of cyclobutylideneacetonitrile.

Uniqueness: this compound is unique due to its combination of a cyclobutylidene group and an acetonitrile moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

2-cyclobutylideneacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-5-4-6-2-1-3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZXIZFUVMXDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543020
Record name Cyclobutylideneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27784-69-6
Record name Cyclobutylideneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylideneacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutylideneacetonitrile
Reactant of Route 2
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